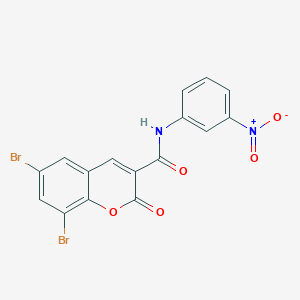
6,8-dibromo-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide
概要
説明
6,8-dibromo-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This particular compound, with its unique bromine and nitro substitutions, is of interest in medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process:
Bromination: The starting material, 2H-chromene, undergoes bromination at the 6 and 8 positions using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Nitration: The nitro group is introduced to the phenyl ring via nitration using a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The carboxylic acid group on the chromene ring is converted to the carboxamide by reacting with 3-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, potentially forming nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine, which can further participate in various coupling reactions.
Substitution: The bromine atoms can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Nitro to nitroso or hydroxylamine derivatives.
Reduction: Nitro to amine derivatives.
Substitution: Bromine to azide or thiol derivatives.
科学的研究の応用
Chemistry
In chemistry, 6,8-dibromo-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide is used as a building block for synthesizing more complex molecules. Its bromine atoms and nitro group make it a versatile intermediate for various organic transformations.
Biology
Biologically, this compound is studied for its potential antimicrobial and anticancer activities. The presence of the nitro group is particularly significant, as nitroaromatic compounds are known to exhibit bioactivity against a range of pathogens.
Medicine
In medicinal research, this compound is explored for its potential as a therapeutic agent. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or dyes, due to its chromene core and functional groups that can be further modified.
作用機序
The mechanism of action of 6,8-dibromo-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The bromine atoms may also play a role in modulating the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
6,8-dibromo-2-oxo-2H-chromene-3-carboxamide: Lacks the nitro group, potentially less bioactive.
N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide: Lacks the bromine atoms, which may affect its reactivity and binding properties.
6-bromo-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide: Contains only one bromine atom, which might alter its chemical and biological properties.
Uniqueness
6,8-dibromo-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to the combination of bromine and nitro substitutions, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
特性
IUPAC Name |
6,8-dibromo-N-(3-nitrophenyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Br2N2O5/c17-9-4-8-5-12(16(22)25-14(8)13(18)6-9)15(21)19-10-2-1-3-11(7-10)20(23)24/h1-7H,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPBYELCSLNEFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Br2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


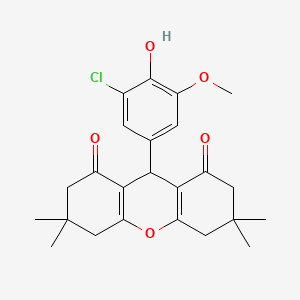
![N-(2,5-dimethoxyphenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3437937.png)
![ethyl 4-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate](/img/structure/B3437938.png)
![ethyl 4-{[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B3437940.png)
![4-{5-[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-2-METHYLBENZENESULFONYL}MORPHOLINE](/img/structure/B3437942.png)
![N-[5-(4-CHLOROPHENYL)-1,3,5-TRIAZINAN-2-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B3437954.png)
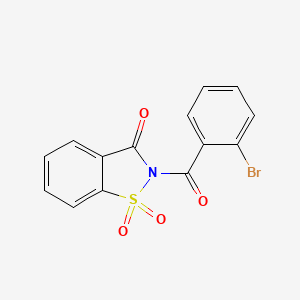
![2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3437976.png)
![2-{2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B3437982.png)
![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B3437990.png)
![1-{3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-2-PIPERIDINO-1-ETHANONE](/img/structure/B3437998.png)
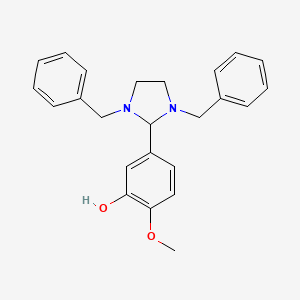
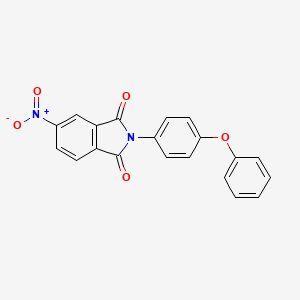
![3,3,6,6-TETRAMETHYL-9-[5-(3-METHYL-4-NITROPHENYL)FURAN-2-YL]-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE](/img/structure/B3438032.png)
